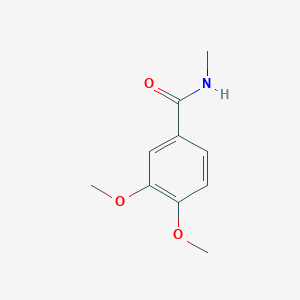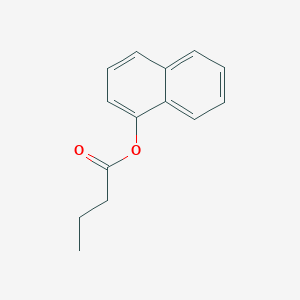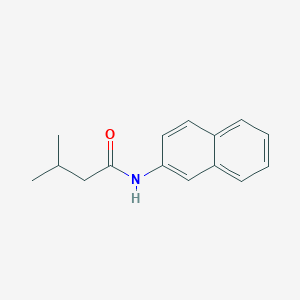
N-(3-ethoxyphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyphenyl)-3-methylbenzamide, also known as EPM, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyphenyl)-3-methylbenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(3-ethoxyphenyl)-3-methylbenzamide has been investigated for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The exact mechanism of action of N-(3-ethoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(3-ethoxyphenyl)-3-methylbenzamide may also modulate the activity of neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders. In addition, N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit herbicidal and insecticidal activity in plant and insect models, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-ethoxyphenyl)-3-methylbenzamide is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its broad range of potential applications in various scientific fields. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may hinder its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethoxyphenyl)-3-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies on its safety and toxicity are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
N-(3-ethoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 3-ethoxyaniline. The first step involves the reaction of 3-methylbenzoyl chloride with sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with 3-ethoxyaniline in the presence of a catalyst to form N-(3-ethoxyphenyl)-3-methylbenzamide. The purity of the final product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
723742-55-0 |
|---|---|
Produktname |
N-(3-ethoxyphenyl)-3-methylbenzamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(3-ethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NVFYLXUGPDVUMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)






